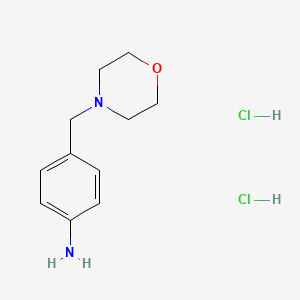

4-(Morpholinomethyl)aniline dihydrochloride

Description

4-(Morpholinomethyl)aniline dihydrochloride (CAS: 175341-20-5) is a hydrochloride salt of 4-(morpholinomethyl)aniline, a secondary amine derivative featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom). Its molecular formula is C11H16N2O·2HCl, with a molecular weight of 249.18 g/mol (derived from free base: 192.25 g/mol, ). The compound is characterized by a melting point of 99–100°C and is commonly available at 95% purity for research applications, particularly in medicinal chemistry and organic synthesis . The morpholine moiety enhances solubility in polar solvents and is frequently utilized to optimize pharmacokinetic properties in drug candidates.

Properties

IUPAC Name |

4-(morpholin-4-ylmethyl)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13;;/h1-4H,5-9,12H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZINJYNBGHSHER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(Morpholinomethyl)aniline dihydrochloride typically involves the reaction of 4-(Morpholinomethyl)aniline with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

4-(Morpholinomethyl)aniline dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Chemistry

Intermediate in Organic Synthesis

- The compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the development of pharmaceutical agents and other chemical entities.

Table 1: Reaction Conditions for Synthesis

| Reaction Component | Solvent | Temperature | Duration |

|---|---|---|---|

| 4-(Morpholinomethyl)aniline | Ethanol | 75°C | 18 hours |

Biology

Biochemical Assays

- In biological research, 4-(morpholinomethyl)aniline dihydrochloride is used in biochemical assays to study enzyme inhibition. Its ability to interact with specific molecular targets makes it valuable for exploring cellular processes.

Case Study: Inhibition of Trypanosome Proliferation

- A study demonstrated that analogs of 4-(morpholinomethyl)aniline could inhibit the proliferation of Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). The compound's modifications led to enhanced potency and improved pharmacokinetic properties, making it a candidate for further drug development .

Industry

Dyes and Pigments Production

- The compound is also employed in the production of dyes and pigments, contributing to various industrial applications. Its chemical structure allows for modifications that enhance color stability and intensity.

Mechanism of Action

The mechanism of action of 4-(Morpholinomethyl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key parameters of 4-(morpholinomethyl)aniline dihydrochloride with analogous dihydrochloride salts and related aniline derivatives:

Biological Activity

4-(Morpholinomethyl)aniline dihydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

This compound, with the chemical formula CHNO·2HCl, is a salt form of 4-(morpholinomethyl)aniline. The morpholine group enhances its solubility and bioavailability, making it a candidate for various biological applications.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Modulation : It can interact with various receptors, influencing signal transduction pathways that regulate cellular responses.

- Gene Expression Alteration : The compound may affect the expression of genes associated with critical biological processes, leading to changes in protein synthesis and cellular behavior.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies indicate that this compound has potential antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : It may modulate inflammatory responses, providing therapeutic benefits in conditions characterized by excessive inflammation.

- Anticancer Properties : Preliminary research suggests that it could inhibit cancer cell proliferation and induce apoptosis in tumor cells.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced cytokine production | |

| Anticancer | Induced apoptosis in cancer cell lines |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the effectiveness of this compound against several bacterial strains. The compound showed significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a new antimicrobial agent. -

Anti-inflammatory Mechanism :

In vitro experiments demonstrated that this compound could reduce the secretion of pro-inflammatory cytokines in activated macrophages. This finding supports its potential use in treating inflammatory diseases. -

Cancer Cell Proliferation :

Research involving various cancer cell lines revealed that this compound inhibited cell growth and induced apoptosis. These effects were associated with alterations in cell cycle progression and increased levels of apoptotic markers.

Q & A

Q. What are the optimized synthetic routes for 4-(Morpholinomethyl)aniline dihydrochloride, and how can reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution between 4-chloroaniline derivatives and morpholine, followed by reduction and salt formation with HCl. Key steps include:

- Reacting 4-chloronitrobenzene with morpholine in a polar solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the morpholinomethyl intermediate .

- Reducing the nitro group to an amine using catalytic hydrogenation or chemical reductants like NaBH₄.

- Treating the free base with HCl to form the dihydrochloride salt. Yield optimization requires careful control of stoichiometry, temperature (80–100°C for substitution), and purification via recrystallization. Impurities from incomplete reduction or side reactions can be minimized using HPLC monitoring .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- NMR Spectroscopy : Confirm the presence of morpholine protons (δ 2.5–3.5 ppm for N-CH₂ groups) and aromatic protons (δ 6.5–7.5 ppm) .

- Elemental Analysis : Validate C, H, N, and Cl content to confirm salt stoichiometry.

- HPLC : Monitor purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm. Mobile phases often combine acetonitrile and ammonium acetate buffers .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M+H]⁺ and fragments corresponding to morpholine cleavage .

Q. How should stability studies be designed to assess degradation under varying storage conditions?

- Environmental Factors : Test stability at pH 2–9 (buffered solutions), temperatures (4°C, 25°C, 40°C), and light exposure (ICH Q1B guidelines).

- Degradation Markers : Use HPLC to quantify hydrolysis products (e.g., free aniline) or oxidation byproducts (e.g., N-oxides). Morpholine ring stability is pH-dependent, with degradation accelerated under acidic conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic structure and reactivity in catalytic systems?

Q. What methodological approaches resolve contradictions in reported reactivity with biomolecules?

Discrepancies in receptor binding affinity (e.g., serotonin vs. dopamine receptors) may arise from assay conditions. To address this:

- Perform competitive binding assays under standardized pH and ionic strength.

- Use molecular docking (AutoDock Vina) to compare binding poses with receptor crystal structures.

- Validate via SPR (surface plasmon resonance) to measure real-time interaction kinetics .

Q. How can GC/MS or LC-MS/MS be adapted for trace quantification in biological matrices?

- Derivatization : React the free amine with 4-carbethoxyhexafluorobutyryl chloride to enhance volatility for GC/MS.

- LC-MS/MS : Use a HILIC column with a mobile phase of 0.1% formic acid in acetonitrile/water. Monitor transitions m/z 229 → 142 (parent → morpholine fragment) in positive ion mode. Limit of detection (LOD) can reach 0.1 ng/mL in serum .

Q. What role does the compound play in asymmetric catalysis or as a ligand in metal complexes?

The morpholine nitrogen and aniline amine act as bidentate ligands for Pd(II) or Cu(I), facilitating cross-coupling reactions (e.g., Buchwald-Hartwig amination). Chirality can be introduced via resolution of enantiomers using chiral HPLC (Chiralpak AD-H column) .

Q. How do structural modifications (e.g., methyl vs. ethyl morpholine analogs) impact solubility and pharmacokinetics?

- LogP Calculations : Morpholine derivatives exhibit lower logP (∼1.2) compared to piperazine analogs (∼1.8), enhancing aqueous solubility.

- Permeability : Caco-2 cell assays show morpholine’s oxygen atom improves membrane transit vs. all-carbon heterocycles.

- Metabolic Stability : Incubate with liver microsomes; morpholine rings resist CYP450 oxidation better than pyrrolidine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.